N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)butyramide
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Overview
Description
N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)butyramide is a synthetic organic compound characterized by the presence of a fluorobenzyl group, a pyrrolidinone ring, and a butyramide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)butyramide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrolidinone ring.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction, often using 4-fluorobenzyl bromide as the reagent.
Attachment of the Butyramide Moiety: The final step involves the coupling of the pyrrolidinone intermediate with butyric acid or its derivatives under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)butyramide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical assays.
Industry: It can be utilized in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)butyramide involves its interaction with molecular targets, such as enzymes or receptors. The fluorobenzyl group may enhance binding affinity, while the pyrrolidinone ring can contribute to the compound’s stability and specificity. The butyramide moiety may influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-((1-benzyl-5-oxopyrrolidin-3-yl)methyl)butyramide: Lacks the fluorine atom, which may result in different biological activity.
N-((1-(4-chlorobenzyl)-5-oxopyrrolidin-3-yl)methyl)butyramide: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and interactions.
N-((1-(4-methylbenzyl)-5-oxopyrrolidin-3-yl)methyl)butyramide: The presence of a methyl group instead of fluorine can affect the compound’s properties.
Uniqueness
The presence of the fluorobenzyl group in N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)butyramide distinguishes it from similar compounds, potentially enhancing its binding affinity and specificity in biological systems. This unique feature may make it a valuable candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
N-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O2/c1-2-3-15(20)18-9-13-8-16(21)19(11-13)10-12-4-6-14(17)7-5-12/h4-7,13H,2-3,8-11H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJOCRPYEFXJQSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCC1CC(=O)N(C1)CC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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